molecular formula C14H35N4Ta-3 B3183132 三(二乙氨基)(乙亚胺基)钽(V) CAS No. 67313-80-8

三(二乙氨基)(乙亚胺基)钽(V)

货号 B3183132
CAS 编号: 67313-80-8
分子量: 440.40 g/mol
InChI 键: LPVQKHFDFSMBIS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Tris(diethylamido)(ethylimido)tantalum(V) is an organo-metallic compound . It is used in applications requiring non-aqueous solubility such as recent solar energy and water treatment applications . It has also been used as a precursor for Ta2O5 thin films deposition as well as highly conformal atomic layer deposition of tantalum oxide .


Molecular Structure Analysis

The linear formula for Tris(diethylamido)(ethylimido)tantalum(V) is C2H5NTa(N(C2H5)2)3 . The molecular weight is 440.40 .


Chemical Reactions Analysis

Tris(diethylamido)(ethylimido)tantalum(V) has been used in the atomic layer deposition of tantalum oxide . It is also used in the deposition of Ta2O5 thin films .


Physical And Chemical Properties Analysis

Tris(diethylamido)(ethylimido)tantalum(V) is a liquid at room temperature . It has a density of 1.31 g/mL at 25 °C . The refractive index is 1.51 (lit.) .

科学研究应用

1. 有机金属化学与成键

Takahashi 等人 (1978 年) 探索了五(二乙氨基)钽的热分解,导致形成乙亚胺基 (C,N) 三(二乙氨基) 钽。该研究揭示了该化合物与甲基异氰酸酯反应并分解成乙亚胺基配合物和乙烯的能力,显示出巨大的有机金属化学潜力 (Takahashi 等人,1978 年)

2. 用于成膜的化学气相沉积 (CVD)

Machida 等人 (2002 年) 合成了二乙氨基钽作为 Ta 和 Hf 化合物薄膜的前驱体。他们将其用于金属有机 CVD,生产 TaN 薄膜。这表明其在制备具有良好台阶覆盖率的高质量无定形 TaN 薄膜中的应用,表明在半导体和涂层技术中具有潜在用途 (Machida 等人,2002 年)

3. 材料科学中的原子层沉积 (ALD)

Burton 等人 (2008 年) 证明了 (叔丁基亚胺基) 三(二乙氨基) 钽在氮化钽的原子层沉积 (ALD) 中的用途。他们的研究表明,与使用氨生长的薄膜相比,该薄膜的生长速率和密度更高,展示了其在为材料科学应用创造高质量薄膜方面的有效性 (Burton 等人,2008 年)

4. 电催化和析氢

Thiyagarajan 等人 (2022 年) 利用化学气相沉积的钽氧氮化物薄膜,采用三(二乙氨基)(乙亚胺基)钽(V) 作为析氢反应 (HER) 的自支撑电催化剂。该薄膜显示出增强的 HER 活性和更低的电荷转移电阻,表明其在电催化应用中的潜力,特别是在能量转换技术中 (Thiyagarajan 等人,2022 年)

安全和危害

Tris(diethylamido)(ethylimido)tantalum(V) is classified as a flammable liquid and vapor (H225), and in contact with water, it releases flammable gases (H261). It causes severe skin burns and eye damage (H314), and serious eye damage (H318) . It is recommended to avoid contact with skin or eyes, avoid breathing sprays, mists, vapors and gases, and to eliminate all local and distant ignition sources .

未来方向

Tris(diethylamido)(ethylimido)tantalum(V) is currently used in applications requiring non-aqueous solubility such as recent solar energy and water treatment applications . It is also used as a precursor for Ta2O5 thin films deposition as well as highly conformal atomic layer deposition of tantalum oxide . The future directions of this compound could involve further exploration of these applications and potentially discovering new ones.

属性

IUPAC Name

diethylazanide;ethyliminotantalum
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H10N.C2H5N.Ta/c3*1-3-5-4-2;1-2-3;/h3*3-4H2,1-2H3;2H2,1H3;/q3*-1;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVQKHFDFSMBIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N-]CC.CC[N-]CC.CC[N-]CC.CCN=[Ta]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H35N4Ta-3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60398975
Record name Tris(diethylamido)(ethylimido)tantalum(V)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethylazanide;ethyliminotantalum

CAS RN

67313-80-8
Record name Tris(diethylamido)(ethylimido)tantalum(V)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tris(diethylamido)(ethylimido)tantalum(V)
Reactant of Route 2
Tris(diethylamido)(ethylimido)tantalum(V)
Reactant of Route 3
Tris(diethylamido)(ethylimido)tantalum(V)
Reactant of Route 4
Tris(diethylamido)(ethylimido)tantalum(V)
Reactant of Route 5
Tris(diethylamido)(ethylimido)tantalum(V)
Reactant of Route 6
Tris(diethylamido)(ethylimido)tantalum(V)

Citations

For This Compound
4
Citations
DM Hausmann, P de Rouffignac, A Smith, R Gordon… - Thin Solid Films, 2003 - Elsevier
Atomic layer deposition of highly conformal films of tantalum oxide were studied using tantalum alkylamide precursors and water as the oxygen source. These films also exhibited a very …
Number of citations: 92 www.sciencedirect.com
DM Hausmann - 2002 - search.proquest.com
This work summarizes preparation of replacement materials for silicon dioxide in microelectronic applications such as the gate insulator in transistors and the insulating layer in the …
Number of citations: 16 search.proquest.com
ALDAV Tool - sigmaaldrich.cn
Nature offers numerous examples of achieving big objectives with tiny tools. Design of natural materials often serves as a model for many technical innovations. Nanoscale modification …
Number of citations: 5 www.sigmaaldrich.cn
A Niskanen - 2006 - Helsingin yliopisto
Number of citations: 23

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